N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide
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Overview
Description
The compound “N-[(2-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring fused with a thiazole ring, an amide group at the 8-position, and a methoxyphenylmethyl group attached to the nitrogen .
Molecular Structure Analysis
The molecule contains a quinazoline ring which is a bicyclic compound containing two nitrogen atoms, fused with a thiazole ring which is a five-membered ring containing sulfur and nitrogen atoms. The presence of these heterocyclic rings could potentially contribute to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the heterocyclic rings, the amide group, and the methoxy group in this compound would likely influence its properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Activity
Quinazolines and quinazolinones exhibit potent antibacterial properties. Researchers have investigated various quinazolinone derivatives, including F3406-6931, for their ability to combat bacterial infections. These compounds may serve as promising candidates for novel antibiotics, especially in the face of drug-resistant bacterial strains .
Anticancer Potential
Quinazoline derivatives have shown promise in cancer research. While F3406-6931 specifically targets cancer cells remains an active area of study, other quinazoline-based drugs (such as erlotinib and gefitinib) have been approved for treating lung and pancreatic cancers. Researchers explore the potential of F3406-6931 in inhibiting cancer cell growth and metastasis .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinazolines and quinazolinones, including F3406-6931, exhibit anti-inflammatory properties. Researchers investigate their impact on inflammatory pathways and potential therapeutic applications in conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
Anticonvulsant Activity
Quinazolinone derivatives have demonstrated anticonvulsant effects in preclinical studies. Researchers explore F3406-6931’s ability to modulate neuronal excitability and its potential use in managing epilepsy and related disorders .
Antifungal Properties
F3406-6931 and related quinazolinones may possess antifungal activity. Investigating their efficacy against fungal pathogens could lead to novel antifungal agents for clinical use .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of quinazolinone derivatives, including F3406-6931, is crucial for drug design and optimization. Researchers analyze the chemical structure and functional groups to identify key features responsible for specific biological activities. Such insights guide the development of more potent and selective compounds .
Future Directions
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-25-16-5-3-2-4-13(16)11-20-17(23)12-6-7-14-15(10-12)21-19-22(18(14)24)8-9-26-19/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSYOBMPLJOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide |
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